2(1H)-Pyridinone, 5-methyl-3-nitro-4-(2-pyridinylthio)-
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Overview
Description
2(1H)-Pyridinone, 5-methyl-3-nitro-4-(2-pyridinylthio)- is a complex organic compound that belongs to the class of pyridinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-methyl-3-nitro-4-(2-pyridinylthio)- typically involves multi-step organic reactions. Common starting materials may include pyridine derivatives, nitro compounds, and thiol-containing reagents. The reaction conditions often require specific catalysts, solvents, and temperature controls to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.
Substitution: Substitution reactions may occur at various positions on the pyridinone ring, leading to a wide range of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxidized derivatives, while reduction may produce amino-substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, 2(1H)-Pyridinone, 5-methyl-3-nitro-4-(2-pyridinylthio)- can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 5-methyl-3-nitro-4-(2-pyridinylthio)- depends on its specific interactions with molecular targets. It may act by binding to specific enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
- 2(1H)-Pyridinone, 5-methyl-3-nitro-4-(2-thio)-: Similar structure but lacks the pyridinyl group.
- 2(1H)-Pyridinone, 5-methyl-3-amino-4-(2-pyridinylthio)-: Similar structure with an amino group instead of a nitro group.
Properties
CAS No. |
172469-90-8 |
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Molecular Formula |
C11H9N3O3S |
Molecular Weight |
263.27 g/mol |
IUPAC Name |
5-methyl-3-nitro-4-pyridin-2-ylsulfanyl-1H-pyridin-2-one |
InChI |
InChI=1S/C11H9N3O3S/c1-7-6-13-11(15)9(14(16)17)10(7)18-8-4-2-3-5-12-8/h2-6H,1H3,(H,13,15) |
InChI Key |
KIJAPJAGZPLNDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=O)C(=C1SC2=CC=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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